REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH3:13]N(C=O)C.C(=O)([O-])[O-].[K+].[K+].COS(OC)(=O)=O>O>[Cl:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[C:5]([O:10][CH3:13])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3.4|
|
Name
|
|
Quantity
|
275 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=C(C=O)C1)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
411 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
283 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
8.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
61 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 61° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
from 28 to 47° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 22° C.
|
Type
|
CUSTOM
|
Details
|
transferred to a 22-L flask
|
Type
|
CUSTOM
|
Details
|
rose to 38° C
|
Type
|
FILTRATION
|
Details
|
The light yellow mixture was filtered
|
Type
|
FILTRATION
|
Details
|
the flask and filter cake
|
Type
|
WASH
|
Details
|
rinsed with 1.5 L water
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum for 15 hour at 50° C
|
Duration
|
15 h
|
Type
|
WAIT
|
Details
|
was suspended in water (3 L) for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
a 500 mL water rinse
|
Type
|
CUSTOM
|
Details
|
the filter cake was dried under by suction and overnight at 65° C. under vacuum
|
Duration
|
8 (± 8) h
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=C(C=O)C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |